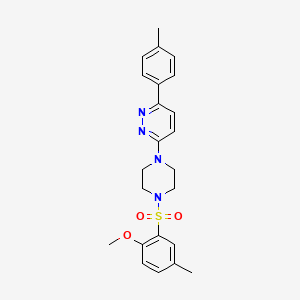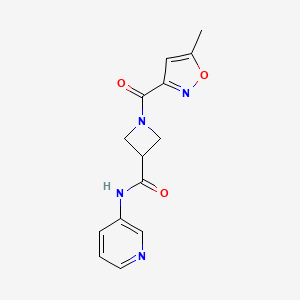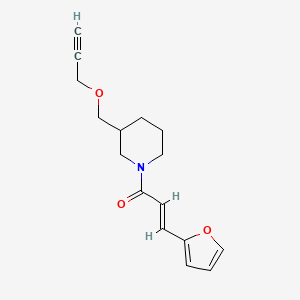![molecular formula C14H14N4O B2487136 N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 1306106-76-2](/img/structure/B2487136.png)
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a tyrosine kinase inhibitor that has been shown to have anti-cancer, anti-inflammatory, and immunosuppressive properties.
Aplicaciones Científicas De Investigación
- Application : It may possess anti-inflammatory and analgesic effects similar to naproxen. The compound inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), reducing pain and inflammation .
- Application : The compound’s tryptamine moiety may influence processes such as sleep, cognition, memory, and behavior .
- Application : Further testing revealed potential antimycobacterial activity against Mycobacterium tuberculosis and other strains .
- Application : N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide could be a candidate for arthritis treatment .
Anti-Inflammatory and Analgesic Properties
Neuromodulation and Behavior Regulation
Antibacterial and Antimycobacterial Activity
Rheumatoid Arthritis Treatment
Amide Bond Formation for Pharmaceutical Applications
Mecanismo De Acción
Target of Action
The compound N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a derivative of tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with 5-Hydroxytryptamine or serotonin being one of the most important signaling hormones . Naproxen, on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that acts by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . Therefore, the primary targets of this compound are likely to be the COX enzymes and serotonin receptors.
Mode of Action
Given its structural components, it can be inferred that it may exhibit anti-inflammatory effects through the inhibition of cox enzymes, similar to naproxen . Additionally, it may interact with serotonin receptors, influencing various processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Biochemical Pathways
The biochemical pathways affected by this compound would likely involve the arachidonic acid pathway, given the known action of naproxen on COX enzymes . COX-1 and COX-2 are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes . By inhibiting these enzymes, the compound could potentially reduce inflammation and pain. Additionally, the compound may also influence serotonin signaling pathways, given the role of tryptamine derivatives in these processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in inflammation and pain due to the inhibition of COX enzymes . Additionally, it may influence various processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior, through its interaction with serotonin receptors .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(11-8-17-18-9-11)15-6-5-10-7-16-13-4-2-1-3-12(10)13/h1-4,7-9,16H,5-6H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFIDYUTNLNMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)
![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)



![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)


![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)
![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)